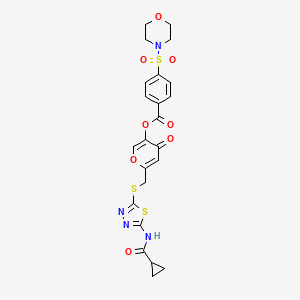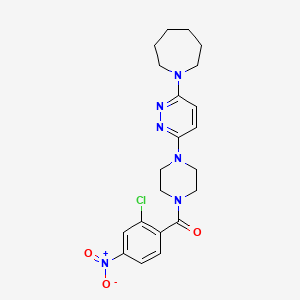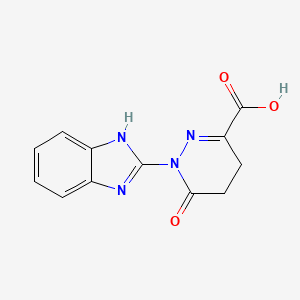![molecular formula C13H8N4OS2 B2480920 (E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 831247-36-0](/img/structure/B2480920.png)
(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of these compounds generally involves the reaction of appropriate precursors under specific conditions to form the desired triazolo[3,4-b][1,3,4]thiadiazole derivatives. For instance, Patel et al. (2015) discussed the synthesis of novel heterocyclic compounds, including derivatives of triazolo[3,4-b][1,3,4]thiadiazole, through reactions involving amino-triazole-thiol and carbamoyl benzoic acid derivatives (Patel, Patel, & Shah, 2015). Similarly, Jilloju et al. (2021) described an efficient one-pot synthesis method for a class of triazolo[3,4-b][1,3,4]thiadiazole derivatives, highlighting the simplicity and high yield of their synthesis process (Jilloju, Shyam, Raju, & Vedula, 2021).
Molecular Structure Analysis
The molecular structure of triazolo[3,4-b][1,3,4]thiadiazole derivatives has been extensively studied using various spectroscopic techniques. Lu et al. (2007) conducted a crystallographic analysis of a related compound, revealing intricate details about its molecular geometry, including dihedral angles and intramolecular interactions (Lu, Zhang, Song, Tan, & Shao, 2007).
Chemical Reactions and Properties
The reactivity of triazolo[3,4-b][1,3,4]thiadiazole derivatives is influenced by their molecular structure, which enables them to undergo various chemical reactions. These compounds have shown significant biological activities, including antibacterial, antifungal, and anticancer properties, as demonstrated in studies by Patel et al. (2015) and Ibrahim et al. (2009) (Patel, Patel, & Shah, 2015); (Ibrahim, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in various domains. The crystallographic study by Lu et al. (2007) provides insight into the physical characteristics of a triazolo[3,4-b][1,3,4]thiadiazole derivative, including its crystal packing and intermolecular interactions (Lu, Zhang, Song, Tan, & Shao, 2007).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and the presence of functional groups, define the scope of applications for triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds exhibit a range of biological activities, as evidenced by their antibacterial, antifungal, and anticancer properties, underscoring their potential as therapeutic agents (Patel, Patel, & Shah, 2015); (Ibrahim, 2009).
科学的研究の応用
Antiviral and Anticancer Potentials Compounds structurally related to (E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their biological activities. A series involving these fused 1,2,4-triazoles demonstrated promising antiviral activity against the replication of HIV-1 and HIV-2 in MT-4 cells, indicating potential for development into antiviral agents. Additionally, some derivatives have shown to inhibit the activity of kinesin Eg5, a protein essential for cell division, thereby suggesting anticancer properties. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds provide insights into their action mechanisms and aid in the design of more effective therapeutic agents (Khan et al., 2014).
Antiproliferative Effects Another study focused on novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines bearing furan and thiophene nucleus, designed and synthesized for evaluating their antiproliferative activities. The research highlighted several compounds within this series exhibiting moderate to potent activity against various cancer cell lines, including PC-3 (prostate cancer), HepG2 (hepatocellular carcinoma), A549 (lung cancer), and MCF-7 (breast cancer). Notably, one compound was particularly effective, showing significantly higher inhibitory effects than the positive control, fluorouracil, against HepG2 cell proliferation. This suggests the therapeutic potential of these compounds as anticancer agents, with further investigation warranted to fully understand their mechanisms of action and optimize their efficacy (Zhang et al., 2015).
Antimicrobial Activities Further research into similar heterocyclic compounds has revealed their potential as antimicrobial agents. A study involving the synthesis of novel heterocyclic compounds related to the this compound demonstrated antibacterial and antifungal activities. These compounds were effective against both gram-positive and gram-negative bacteria, as well as various fungi, showcasing their broad-spectrum antimicrobial capabilities. This positions them as candidates for further development into new antimicrobial drugs, addressing the growing concern of antibiotic resistance (Patel et al., 2015).
特性
IUPAC Name |
3-(furan-2-yl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS2/c1-4-10(18-7-1)12-14-15-13-17(12)16-11(20-13)6-5-9-3-2-8-19-9/h1-8H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOFQJDAVNCIJU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)
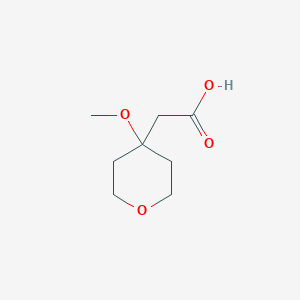
![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)
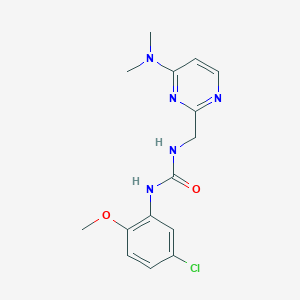
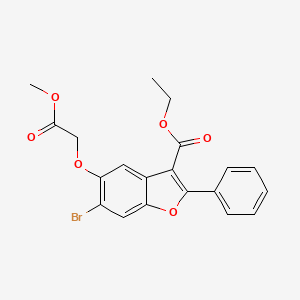

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)
